6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Description
6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C11H12ClN5O and its molecular weight is 265.7. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine derivatives, such as 6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, are part of the heterocyclic compounds with significant applications in medicinal chemistry due to their broad spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Triazine analogs have demonstrated potent pharmacological activities, making the triazine nucleus a core moiety for drug development research (Verma, Sinha, & Bansal, 2019).
Environmental Impact and Removal Techniques
The environmental presence and impact of triazine derivatives, including transformation products of related compounds, highlight the need for efficient removal techniques. Studies on compounds like metformin, which can transform into triazine derivatives, have found that phytoremediation, adsorption, and biodegradation are effective removal methods, although efficiency varies in wastewater treatment plants (WWTPs). This emphasizes the environmental relevance of triazine and its derivatives, necessitating ongoing research into their behavior, toxicity, and removal from the environment (Elizalde-Velázquez & Gómez-Oliván, 2019).
Synthesis and Antitumor Activities
Research into the synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives has shown a broad spectrum of biological activities, including antiproliferative effects. These findings suggest the potential of triazine derivatives in developing antitumor compounds, demonstrating the versatility and significance of triazine-based compounds in the search for new cancer treatments (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-18-8-4-2-3-7(5-8)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZXLUFZQFPMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659293 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.